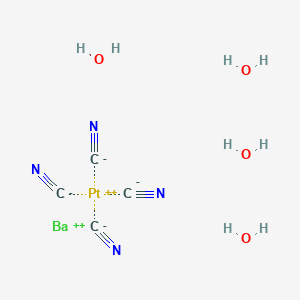
Barium tetracyanoplatinate(II) tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium tetracyanoplatinate(II) tetrahydrate: is a coordination compound with the chemical formula Ba[Pt(CN)₄]·4H₂O . It consists of a barium ion coordinated to a tetracyanoplatinate(II) anion and four water molecules. This compound is known for its distinctive yellow color and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium tetracyanoplatinate(II) tetrahydrate can be synthesized through the reaction of barium chloride with potassium tetracyanoplatinate(II) in an aqueous solution. The reaction is typically carried out at room temperature, and the product is obtained by slow evaporation of the solution, resulting in the formation of yellow crystals.
Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled mixing of barium chloride and potassium tetracyanoplatinate(II) in large-scale reactors. The reaction mixture is then subjected to controlled evaporation to yield the desired product. The purity of the compound is ensured through various purification techniques, such as recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Barium tetracyanoplatinate(II) tetrahydrate can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, leading to the formation of lower oxidation state platinum species.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as ammonia or phosphines.
Major Products:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemistry: Barium tetracyanoplatinate(II) tetrahydrate is used as a precursor for the synthesis of various platinum-based compounds. It is also employed in studies of coordination chemistry and catalysis.
Biology and Medicine: In biological research, this compound is used to study the interactions of platinum complexes with biological molecules
Industry: In the industrial sector, this compound is used in the production of catalysts for various chemical processes. It is also utilized in the manufacturing of electronic components and sensors.
Mechanism of Action
The mechanism of action of barium tetracyanoplatinate(II) tetrahydrate involves the coordination of the platinum center to various molecular targets. The cyanide ligands can be displaced by other ligands, leading to the formation of new coordination complexes. These complexes can interact with biological molecules, such as DNA, proteins, and enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Potassium tetracyanoplatinate(II): Similar in structure but contains potassium instead of barium.
Sodium tetracyanoplatinate(II): Contains sodium instead of barium.
Ammonium tetracyanoplatinate(II): Contains ammonium instead of barium.
Uniqueness: Barium tetracyanoplatinate(II) tetrahydrate is unique due to the presence of barium, which imparts distinct chemical and physical properties. The tetrahydrate form also provides additional stability and solubility compared to its anhydrous counterparts.
Properties
CAS No. |
13755-32-3 |
|---|---|
Molecular Formula |
C4H2BaN4OPt |
Molecular Weight |
454.50 g/mol |
IUPAC Name |
barium(2+);platinum(2+);tetracyanide;hydrate |
InChI |
InChI=1S/4CN.Ba.H2O.Pt/c4*1-2;;;/h;;;;;1H2;/q4*-1;+2;;+2 |
InChI Key |
CZDSTFFCJXGHPD-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.O.[Ba+2].[Pt+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Ba+2].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


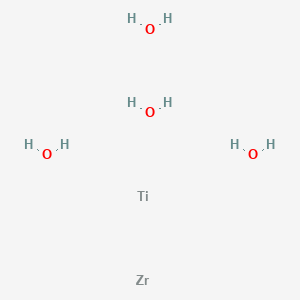

![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)

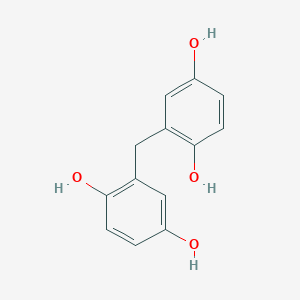
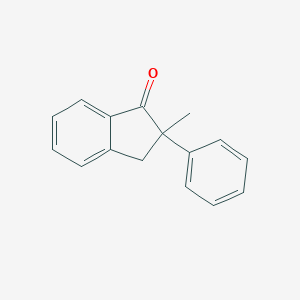
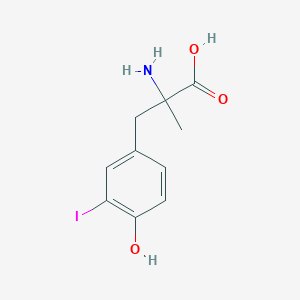


![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)




